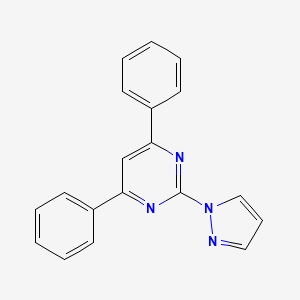

![molecular formula C17H15ClN2O2 B5513587 5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. They are known for their diverse chemical properties and wide range of applications in the fields of medicinal chemistry, agriculture, and materials science. The compound “5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole” falls under this category, with potential applications in these areas due to its unique structural features.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of appropriate precursors, such as acid hydrazides and carboxylic acids or esters, under specific conditions. A common method for synthesizing derivatives involves the reaction of methyl (2-hydroxyphenyl)acetate with chloromethyl-1,2,4-oxadiazole derivatives to produce various 1,2,4-oxadiazole compounds. These reactions often require catalysts or specific reagents like phosphorous oxychloride (POCl3) to facilitate cyclization and achieve desired yields (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including our compound of interest, is characterized by X-ray crystallography, revealing detailed information about the arrangement of atoms, bond lengths, angles, and intermolecular interactions. These studies often show that the oxadiazole ring forms a planar structure, which can influence the compound's chemical reactivity and interaction with biological targets. For instance, the crystal structure of a related compound demonstrated weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, indicative of potential for specific interactions in biological systems (Wang et al., 2004).

Aplicaciones Científicas De Investigación

Fluoride Chemosensors

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole derivatives have been explored for their potential as selective and colorimetric fluoride chemosensors. Research indicates that certain molecules with a 1,3,4-oxadiazole group can undergo color changes upon interaction with fluoride ions, making them useful for fluoride sensing applications. These changes are attributable to the specific interactions between the fluoride ion and the sensor molecule, demonstrating the compound's utility in developing colorimetric sensors for environmental and health-related fluoride detection (Ma et al., 2013).

Liquid Crystal Materials

Compounds containing 1,3,4-oxadiazole units have been synthesized and investigated for their mesomorphic behavior and photoluminescent properties. These compounds exhibit interesting phase behaviors, such as cholesteric and nematic mesophases, and show strong blue fluorescence emissions. This suggests their potential application in the development of liquid crystal displays and other optoelectronic devices, where the control of light and color is crucial (Han et al., 2010).

Antimicrobial Activities

The structural features of 1,3,4-oxadiazole derivatives have been associated with significant antimicrobial properties. Research into these compounds includes the synthesis and evaluation of their antibacterial activities against a range of pathogens. Their efficacy suggests potential applications in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives have been examined for their role as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. These compounds can adsorb onto metal surfaces, forming a protective layer that significantly reduces the rate of corrosion. This application is vital for extending the life of metal structures and components in various industrial settings (Kalia et al., 2020).

Photoluminescent Materials

The incorporation of 1,3,4-oxadiazole units into polymers has been shown to endow these materials with photoluminescent properties. Such polymers exhibit fluorescence, which can be utilized in the design of new photoluminescent materials for applications ranging from sensing to imaging. These materials' properties, including their emission wavelengths and quantum yields, highlight their potential for use in various technological applications (Hamciuc et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-4-3-5-13(8-11)17-19-16(22-20-17)10-21-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMQIRIHOKXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)